N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two distinct pyrazole rings. The primary pyrazole (1,5-dimethyl-1H-pyrazol-3-amine) is substituted at the 3-position with an amine group linked to a methyl bridge, which connects to a secondary 1-ethyl-1H-pyrazol-4-yl moiety. Structural elucidation of similar compounds frequently employs X-ray crystallography, with refinement tools like SHELX playing a critical role in analyzing molecular configurations .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11/h5,7-8H,4,6H2,1-3H3,(H,12,14) |
InChI Key |
IMEZACFERZPARW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under acidic conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856100-40-7
The structural features of the pyrazole ring system contribute to its pharmacological properties, making it a valuable scaffold in drug design.
Antimicrobial Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, research indicates that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues .
Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The application of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine in treating inflammatory diseases such as arthritis has been explored. Studies suggest that these compounds can modulate inflammatory pathways, reducing symptoms and providing therapeutic relief .
Anticancer Potential
The anticancer properties of pyrazole derivatives have garnered attention in recent years. Research has indicated that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . A notable study highlighted the compound's ability to suppress tumor proliferation in vitro and in vivo models, suggesting its potential as an anticancer agent.
Antidiabetic Effects
Emerging evidence suggests that pyrazole derivatives may have antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. The compound's role in glucose metabolism modulation is an area of ongoing research, with preliminary results indicating promising outcomes .
Case Study 1: Antimicrobial Efficacy
A study conducted by Amer et al. (2018) synthesized various pyrazole derivatives and tested their antimicrobial activity against clinical isolates. The findings revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the potential use of this compound as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a recent investigation published in the Egyptian Journal of Chemistry, researchers evaluated the anticancer effects of synthesized pyrazole derivatives, including the compound . The study demonstrated that these compounds could effectively induce apoptosis in cancer cell lines, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparable Compound: N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
This analogue shares the 1,5-dimethyl-1H-pyrazol-3-amine core but differs in the substituent attached to the methyl bridge. Instead of a pyrazole ring, it features a benzyl group substituted with methoxy and methoxymethyl groups at the 4- and 3-positions, respectively .
Comparative Analysis
| Feature | N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine | N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine |
|---|---|---|
| Core Structure | 1,5-dimethyl-1H-pyrazol-3-amine | 1,5-dimethyl-1H-pyrazol-3-amine |
| Substituent | 1-Ethyl-1H-pyrazol-4-yl-methyl | 4-Methoxy-3-(methoxymethyl)benzyl |
| Key Functional Groups | Amine, pyrazole (x2) | Amine, benzyl, methoxy (x2) |
| Hydrogen Bonding Capacity | Amine (donor), pyrazole N (acceptor) | Amine (donor), methoxy O (acceptor) |
| Predicted Lipophilicity (LogP) | Higher (due to ethyl group and lack of polar substituents) | Lower (methoxy groups enhance polarity) |
| Steric Profile | Moderate (pyrazole rings may limit conformational flexibility) | Higher (bulky benzyl and methoxymethyl groups) |
Discussion
In contrast, the methoxy-substituted analogue offers additional hydrogen-bond acceptors (methoxy oxygen), which may enhance solubility in polar solvents . Etter’s graph-set analysis could rationalize differences in their crystal packing efficiencies .
Lipophilicity and Bioavailability :
The ethyl-pyrazole substituent in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The methoxy-rich analogue’s polarity may improve solubility, albeit at the cost of cellular uptake efficiency .
Conversely, the target compound’s pyrazole-methyl bridge offers a more compact profile, possibly enhancing binding affinity in sterically constrained environments .
Research Findings and Implications
- Target Compound : Suitable for studies requiring lipophilic scaffolds with dual aromatic systems (e.g., kinase inhibitors or agrochemicals).
- Methoxy-Substituted Analogue : More applicable in polar environments or where hydrogen-bonding networks are critical (e.g., crystal engineering or solubility-driven drug design) .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine (CAS No. 1856100-40-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- CAS Number : 1856100-40-7
The compound features a pyrazole core, which is known for its diverse biological activities, particularly in cancer therapy and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. The following table summarizes key findings on the biological activity of this compound and related pyrazole derivatives.
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines through intrinsic pathways.
- Cell Cycle Arrest : It inhibits the progression of cancer cells through the cell cycle, particularly at the G0/G1 and G2/M phases, leading to reduced proliferation.
- Kinase Inhibition : Certain derivatives exhibit potent inhibition of kinases such as Aurora-A, which is crucial for mitosis and cellular division.
Case Study 1: Breast Cancer
In a study focusing on MDA-MB-231 cells, this compound demonstrated significant antiproliferative activity with an IC50 value of 3.79 µM. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Liver Cancer
Research on HepG2 cells revealed that the compound could inhibit cell growth with an IC50 value of 12.50 µM. The study indicated that this inhibition was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
